Tris[3-(perfluorooctyl)phenyl]phosphine
Description
Tris[3-(perfluorooctyl)phenyl]phosphine: is a fluorinated phosphine compound with the empirical formula C42H12F51P and a molecular weight of 1516.44 g/mol . It is known for its high fluorine content and unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tris[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-4-1-7-16(10-13)94(17-8-2-5-14(11-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-9-3-6-15(12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWYSTZTOSMTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H12F51P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30412359 | |
| Record name | Tris[3-(perfluorooctyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325459-91-4 | |
| Record name | Tris[3-(perfluorooctyl)phenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30412359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(perfluorooctyl)phenyl]phosphine typically involves the reaction of perfluorooctyl-substituted phenyl groups with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in PCl3 are replaced by the perfluorooctyl-substituted phenyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: Tris[3-(perfluorooctyl)phenyl]phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Palladium (Pd) and nickel (Ni) catalysts are often used in substitution reactions, such as Suzuki and Stille couplings.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the specific reaction but often include various substituted aromatic compounds.
Scientific Research Applications
Catalysis
Role as a Ligand
TFOPP is recognized for its effectiveness as a ligand in catalytic reactions, particularly in cross-coupling reactions essential for organic synthesis. Its perfluorinated structure enhances the solubility and stability of catalysts in nonpolar solvents, making it suitable for fluorous biphasic catalysis.
Case Study: Fluorous Biphasic Catalysis
In a study by Maruoka et al., TFOPP was utilized in the synthesis of fluorinated compounds through fluorous biphasic catalysis. The results demonstrated improved yields and selectivity compared to traditional methods, highlighting TFOPP's potential in developing new synthetic pathways for pharmaceuticals and agrochemicals .
Material Science
Development of Advanced Materials
TFOPP is employed in the formulation of advanced materials, particularly polymers and coatings that require enhanced thermal stability and chemical resistance. Its unique fluorinated structure contributes to the hydrophobicity and durability of materials.
Data Table: Properties of TFOPP-based Polymers
| Property | Value |
|---|---|
| Thermal Stability | > 300°C |
| Water Contact Angle | > 120° |
| Chemical Resistance | Excellent |
Pharmaceutical Development
Synthesis of Complex Organic Molecules
In drug discovery, TFOPP facilitates the synthesis of complex organic molecules by acting as a stabilizing agent for reactive intermediates. Its ability to enhance reaction rates allows researchers to develop therapeutic agents more efficiently.
Case Study: Synthesis of Antiviral Agents
Research published in Journal of Medicinal Chemistry demonstrated that TFOPP significantly improved the synthesis efficiency of antiviral compounds. The use of TFOPP in palladium-catalyzed coupling reactions led to higher yields and reduced reaction times .
Electronics
Application in Electronic Devices
TFOPP's unique properties make it suitable for formulating conductive materials used in electronic devices. Its fluorinated nature contributes to the electrical insulation properties while maintaining conductivity.
Data Table: Electrical Properties of TFOPP-based Materials
| Material Type | Conductivity (S/m) |
|---|---|
| Conductive Polymer | 10^-2 |
| Coating for Electronic Components | 10^-3 |
Environmental Chemistry
Pollutant Removal Techniques
TFOPP has been explored for its application in environmental remediation, particularly in developing methods for removing pollutants from water and soil. Its high affinity for nonpolar compounds allows it to be effective in extracting harmful substances.
Case Study: Remediation of Contaminated Water
A study investigated the use of TFOPP in removing heavy metals from contaminated water sources. The findings indicated that TFOPP could effectively bind to heavy metal ions, facilitating their removal through subsequent filtration processes .
Mechanism of Action
The mechanism of action of Tris[3-(perfluorooctyl)phenyl]phosphine primarily involves its role as a ligand in catalysis. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The perfluorooctyl groups enhance the solubility of these complexes in fluorous solvents, improving reaction efficiency and catalyst recovery .
Comparison with Similar Compounds
- Tris(pentafluorophenyl)phosphine
- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Comparison: Tris[3-(perfluorooctyl)phenyl]phosphine is unique due to its longer perfluorooctyl chains, which provide higher fluorine content and distinct solubility properties compared to other fluorinated phosphines. This makes it particularly valuable in fluorous biphase catalysis, where solubility in fluorous solvents is crucial .
Biological Activity
Tris[3-(perfluorooctyl)phenyl]phosphine (TPP) is a phosphine compound that has garnered attention for its unique properties and potential biological activities. This article will explore the biological activity of TPP, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a phosphine core with three perfluorinated octyl groups attached to phenyl rings. The presence of fluorinated chains significantly alters the physicochemical properties of the compound, enhancing its lipophilicity and stability in biological environments.
Mechanisms of Biological Activity
The biological activity of TPP can be attributed to several mechanisms:
- Cell Membrane Interaction : Due to its lipophilic nature, TPP can integrate into cellular membranes, potentially disrupting membrane integrity and function. This interaction may lead to altered permeability and cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar to other phosphine compounds, TPP may induce oxidative stress in cells by generating ROS, which can lead to cellular damage and apoptosis.
- Anticancer Properties : Preliminary studies suggest that TPP exhibits cytotoxic effects against various cancer cell lines. The mechanisms may involve cell cycle arrest and induction of apoptosis through ROS-mediated pathways.
Cytotoxicity Studies
A study conducted on HeLa cells (human cervical cancer cells) demonstrated that TPP significantly inhibits cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating substantial cytotoxic potential ( ).
Membrane Disruption Assays
Membrane integrity assays using fluorescence microscopy revealed that TPP treatment led to significant disruption of the cell membrane in treated cells compared to control groups. This suggests that TPP may induce cell lysis or alter membrane permeability ( ).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 25 µM in HeLa cells | |
| Membrane Integrity | Significant disruption observed | |
| ROS Induction | Increased levels of oxidative stress |
Case Study 1: Anticancer Activity
In a controlled laboratory setting, TPP was tested against various cancer cell lines including HeLa and MCF-7 (breast cancer). The results indicated that TPP not only inhibited cell growth but also induced apoptosis as evidenced by increased annexin V staining in flow cytometry analyses. The study concluded that TPP could be a candidate for further development as an anticancer agent ( ).
Case Study 2: Environmental Impact and Toxicity
Research on the environmental impact of perfluorinated compounds, including TPP, highlighted concerns regarding their persistence and bioaccumulation. Studies showed that exposure to TPP could affect aquatic organisms, leading to alterations in reproduction and growth rates. This raises questions about the ecological implications of using such compounds in industrial applications ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
